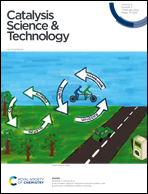A coaxial three-layer (Ni, Fe)OxHy/Ni/Cu mesh electrode: excellent oxygen evolution reaction activity for water electrolysis†
Catalysis Science & Technology Pub Date: 2019-12-27 DOI: 10.1039/C9CY02328C
Abstract
Electrochemical water splitting is restrained by the sluggish oxygen evolution reaction (OER) due to the four-proton-coupled electron transfer. One key strategy for efficient large-scale production of hydrogen by water splitting is to design an electrode structure with low OER overpotential. Herein, a coaxial three-layer structure for the OER electrode is constructed by electroplating Ni on Cu mesh and then loading (Ni,Fe)OxHy catalyst via a modified solvothermal method. The obtained coaxial three-layer (Ni,Fe)OxHy/Ni/Cu mesh electrode exhibits an excellent OER performance with the overpotentials of 199 and 250 mV at 10 and 50 mA cm−2 and stability for over 72 h in 1 M KOH. The plated Ni layer is critical for the coaxial three-layer (Ni,Fe)OxHy/Ni/Cu mesh structure since it improves its stability by preventing Cu from corroding and meanwhile enhances the adhesive strength of (Ni,Fe)OxHy to the substrate because of its poor crystallinity, which facilitates charge transfer and leads to the extremely low overpotentials. Compared with Ni foam and Ni mesh, Cu mesh is more suitable for high production rate and large-area water splitting at large overpotentials because of its excellent conductivity and lower series electric resistance (Rs). Together with the extremely low cost of Cu mesh, the present coaxial three-layer (Ni,Fe)OxHy/Ni/Cu mesh electrode is promising for future industrial application.

Recommended Literature
- [1] New insight into the structure of PuGaO3 from ab initio particle-swarm optimization methodology†
- [2] Effects of altered backbone composition on the folding kinetics and mechanism of an ultrafast-folding protein†
- [3] A label-free and sensitive fluorescent method for the detection of uracil-DNA glycosylase activity†
- [4] Tailoring the cationic and anionic sites of LaFeO3-based perovskite generates multiple vacancies for efficient water oxidation†
- [5] Modelling the repair of carbon-centred protein radicals by the antioxidants glutathione and Trolox†
- [6] Contents list
- [7] A new oil/water interfacial assembly of sulphonated graphene into ultrathin films
- [8] Advanced cathodes for potassium-ion batteries with layered transition metal oxides: a review
- [9] Front cover
- [10] Asymmetric amplification in amino acidsublimation involving racemic compound to conglomerate conversion†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 98020-60-1









